2,3-Norbornanedicarboxylic Acid

Description

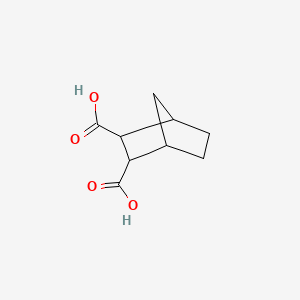

2,3-Norbornanedicarboxylic acid (C₉H₁₂O₄, CAS 1724-08-9) is a bicyclic alicyclic dicarboxylic acid derived from the norbornane framework (bicyclo[2.2.1]heptane). Its rigid, fused bicyclic structure confers unique thermal and mechanical properties, making it valuable in high-performance polymers, particularly polyimides (PIs) . Key attributes include:

- Thermal stability: Glass transition temperatures (Tg) exceeding 350°C in derived polyimides .

- Low thermal expansion coefficient (CTE): CTE values as low as 20 ppm/K, critical for electronic and optical applications .

- Optical transparency: Colorless polyimide films with >85% transmittance at 400 nm .

The compound is synthesized via Diels-Alder reactions or hydrogenation of unsaturated analogs, with structural confirmation via FT-IR, NMR, and X-ray crystallography .

Properties

IUPAC Name |

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVOCRBADNIWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938141 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronadic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1724-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC238000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC237999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-NORBORNANEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented synthesis begins with the Diels-Alder reaction between cyclopentadiene and maleic anhydride, forming the norbornene anhydride intermediate. This step is conducted under thermal conditions (80–120°C) without solvents or in inert aromatic solvents like toluene. The exo selectivity of the cycloaddition ensures the correct stereochemistry for subsequent hydrolysis.

The anhydride intermediate is then hydrolyzed to the dicarboxylic acid using aqueous acidic or basic conditions. For example, refluxing with 10% sulfuric acid (H₂SO₄) at 100°C for 4–6 hours achieves near-quantitative conversion. Alternative protocols employ sodium hydroxide (NaOH) in water-methanol mixtures, yielding the acid after neutralization with HCl.

Optimization and Yield Data

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Temperature | 80–120°C | 100°C |

| Reaction Time | 4–8 hours | 6 hours |

| Solvent | Toluene or solvent-free | Solvent-free |

| Hydrolysis Agent | H₂SO₄ or NaOH | 10% H₂SO₄ |

| Yield (Anhydride → Acid) | 85–95% | 92% |

Characterization of the final product via FT-IR confirms the presence of carboxylic acid groups (C=O stretch at 1700–1725 cm⁻¹ and O-H stretch at 2500–3000 cm⁻¹). ¹H-NMR spectra exhibit distinct signals for the norbornane protons: δ 3.14 ppm (d, J = 7.5 Hz, 2H) and δ 3.01 ppm (d, J = 7.5 Hz, 2H).

Catalytic Hydrogenation of Norbornene Derivatives

Procedure and Catalysts

An alternative route involves the hydrogenation of cis-norbornene-5,6-endo-dicarboxylic anhydride using palladium on carbon (Pd/C) as a catalyst. The anhydride is dissolved in methanol, and hydrogen gas is introduced at 1–3 bar pressure. The reaction proceeds at 50–70°C for 2–4 hours, yielding the saturated dicarboxylic acid after filtration and solvent removal.

Key Performance Metrics

| Parameter | Typical Range | Optimal Conditions |

|---|---|---|

| Catalyst Loading | 5–10 wt% Pd/C | 7.5 wt% Pd/C |

| Hydrogen Pressure | 1–3 bar | 2 bar |

| Temperature | 50–70°C | 60°C |

| Reaction Time | 2–4 hours | 3 hours |

| Yield | 75–85% | 82% |

The product’s purity is verified by melting point analysis (observed mp: 210–212°C) and ¹³C-NMR, which shows the absence of olefinic carbons.

Oxidation of Norbornane Alcohols

Oxidizing Agents and Pathways

While less common, oxidation of norbornane diols (e.g., 2,3-norbornanediol) using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) offers another pathway. In acidic media (H₂SO₄/H₂O), KMnO₄ oxidizes secondary alcohols to carboxylic acids at 60–80°C over 8–12 hours.

Challenges and Yield Considerations

This method suffers from lower yields (60–70%) due to over-oxidation side reactions and requires rigorous pH control. Industrial applications are limited, but the approach remains valuable for small-scale syntheses of deuterated or isotopically labeled analogs.

Industrial-Scale Production

High-Pressure Reactor Systems

Commercial manufacturing employs continuous-flow reactors operating at 10–15 bar to enhance the Diels-Alder reaction rate. Automated catalyst recycling (e.g., immobilized Lewis acids) reduces costs, while in-line FT-IR monitors anhydride formation in real time.

Purification and Quality Control

Sublimation at 150–200°C under vacuum (0.1–0.5 mmHg) achieves >99.5% purity, critical for polymer applications. Batch consistency is validated via HPLC (C18 column, 0.1% H₃PO₄ mobile phase, retention time = 6.2 min).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Diels-Alder + Hydrolysis | 92% | >99% | High | Moderate |

| Catalytic Hydrogenation | 82% | 98% | Medium | High |

| Oxidation | 65% | 95% | Low | Low |

The Diels-Alder route dominates industrial settings due to its balance of yield and scalability, whereas hydrogenation is preferred for stereospecific syntheses .

Chemical Reactions Analysis

Diels-Alder Reactions

NBDA derivatives are synthesized via Diels-Alder cycloaddition between cyclopentadiene and maleic anhydride derivatives. This reaction produces stereoisomeric anhydrides, which are precursors to NBDA:

Key findings:

-

Thermal isomerization of endo -anhydride to exo -anhydride occurs via a retro-Diels-Alder mechanism at elevated temperatures .

-

Stereochemical outcomes influence downstream reactivity (e.g., exo -anhydrides exhibit higher reactivity in polymer synthesis) .

Free Radical Additions

NBDA derivatives react with perfluoroalkanethiols under radical initiation to form fluorinated adducts:

Example Reaction (US3989725A):

text5-Norbornene-2,3-endo-dicarboxylic acid anhydride + 1,1,2,2-tetrahydroperfluorooctanethiol → Exo-adduct (C₈F₁₇CH₂CH₂S-norbornane dicarboxylate)

| Parameter | Value | Source |

|---|---|---|

| Initiator | 2,2'-azobis(isobutyronitrile) (ABN) | |

| Temperature | 70–75°C | |

| Reaction Time | 17 hr | |

| Yield | 89% |

Applications:

-

Fluorinated adducts are used in surfactants and hydrophobic coatings due to their low surface energy .

Polymerization

NBDA serves as a monomer in polyimide synthesis via polyaddition with aromatic diamines:

Polyaddition Reaction (MDPI, 2023):

text5,5′-bis(2,3-Norbornanedicarboxylic anhydride) (BNBDA) + 4,4′-oxydianiline (ODA) → Colorless polyimide film

| Property | Value | Source |

|---|---|---|

| Reduced viscosity (η_red) | 1.05 dL/g | |

| Glass transition (T_g) | 250–300°C | |

| Coefficient of thermal expansion (CTE) | 30–40 ppm/°C |

Advantages:

Esterification and Salt Formation

NBDA forms esters and salts under mild conditions:

Ester Synthesis (US3320267A):

textNBDA + Methanol (H₂SO₄ catalyst) → Dimethyl norbornane-2,3-dicarboxylate

| Condition | Outcome | Source |

|---|---|---|

| Catalyst | Sulfuric acid | |

| Yield | 75–85% |

Salt Formation:

Biochemical Interactions

-

Enzyme Inhibition : Acts as a competitive inhibitor for dehydrogenases and carboxylases, altering metabolic pathways.

-

Insulin Release : Specific isomers (e.g., 2-aminonorbornane-2-carboxylic acid) stimulate insulin secretion in rats.

Oxidation and Decarboxylation

Controlled oxidation of NBDA yields ketone derivatives, while pyrolysis induces decarboxylation:

| Reaction | Conditions | Product | Source |

|---|---|---|---|

| Oxidation | KMnO₄, acidic aqueous | Norbornane diketone | |

| Thermal decarboxylation | >200°C, inert atmosphere | Norbornene + CO₂ |

Scientific Research Applications

Chemical Properties and Structure

2,3-Norbornanedicarboxylic acid features a bicyclo[2.2.1]heptane framework with two carboxyl groups attached at the 2 and 3 positions. This structure contributes to its reactivity and ability to form hydrogen bonds, making it a valuable compound in synthetic chemistry.

Key Properties:

- Molecular Formula : CHO

- Molecular Weight : 184.19 g/mol

- Melting Point : Data varies; specific studies report melting points around 130-140 °C depending on purity and isomeric forms .

Applications in Materials Science

Polymer Synthesis

One of the primary applications of this compound is in the synthesis of high-performance polymers, particularly colorless polyimides (PIs). These polymers are known for their excellent thermal stability, low thermal expansion coefficients (CTE), and high mechanical strength.

- Colorless Polyimides : Derived from 5,5′-bis(2,3-norbornanedicarboxylic anhydride) (BNBDA), these PIs exhibit desirable properties for optical applications. Research indicates that incorporating BNBDA into polymer matrices enhances film toughness while maintaining high optical transparency .

| Property | Value |

|---|---|

| Thermal Stability | High |

| CTE | Low |

| Optical Transparency | High |

Synthesis Techniques

The synthesis of polyimides using this compound typically involves polyaddition reactions with aromatic diamines. The resulting materials are suitable for applications requiring high durability and resistance to thermal degradation .

Applications in Organic Synthesis

Diels-Alder Reactions

this compound serves as a crucial intermediate in Diels-Alder reactions, which are fundamental in constructing complex organic molecules. This reaction allows for the generation of various stereoisomers that can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Biochemical Applications

In biochemical contexts, this compound can interact with enzymes such as dehydrogenases and carboxylases, potentially acting as competitive inhibitors. This property opens avenues for its use in drug design and metabolic pathway manipulation.

Medicinal Chemistry

Research has indicated that derivatives of this compound can act as conformationally restricted analogues of amino acids. For instance:

- Hypoglycemic Action : Certain isomers have shown potential in stimulating insulin release in animal models, suggesting applications in diabetes management.

- Enzyme Inhibition : The structural characteristics of norbornane derivatives make them suitable candidates for developing enzyme inhibitors targeting specific metabolic pathways .

Case Study 1: Synthesis of Colorless Polyimides

A study focused on synthesizing novel colorless polyimides from BNBDA demonstrated that adjusting the polymerization conditions significantly affected the mechanical properties and thermal stability of the final product. The findings highlighted the balance between rigidity and flexibility required to achieve optimal performance .

Research investigating the hypoglycemic effects of norbornane derivatives revealed promising results where specific isomers effectively stimulated insulin secretion in rat models. This study underscores the potential therapeutic applications of these compounds in managing blood glucose levels.

Mechanism of Action

The mechanism of action of 2,3-Norbornanedicarboxylic Acid involves its ability to participate in various chemical reactions due to the presence of two reactive carboxylic acid groups. These groups can form hydrogen bonds, undergo nucleophilic substitution, and participate in condensation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Norbornene-Based Dicarboxylic Acids

5-Norbornene-2,3-dicarboxylic Acid (CAS 28871-95-6)

- Structure: Contains a double bond in the norbornene ring, introducing unsaturation.

- Thermal Properties : Lower thermal stability compared to saturated analogs due to reactive double bonds. Derived polyimides exhibit Tg ~250–300°C .

Perfluoroalkylthio Norbornane Dicarboxylic Acids

- Structure: Fluorinated derivatives (e.g., Rf–S–norbornane–COOH, Rf = perfluoroalkyl) .

- Key Differences :

Isomeric and Substituted Norbornane Derivatives

2,5-Norbornanedicarboxylic Acid

- Structure : Carboxylic groups at positions 2 and 5, altering spatial arrangement.

- Impact on Polymers : Less rigid backbone than 2,3-isomer, leading to higher CTE (~40 ppm/K) and lower Tg in polyimides .

Norbornane-endo-cis-2,3-dicarboxylic Acid

Alicyclic and Aromatic Dicarboxylic Acids

Cyclohexane-1,2-dicarboxylic Acid

- Flexibility: Less rigid than norbornane derivatives, resulting in higher CTE (~50 ppm/K) in polyimides .

- Optical Properties : Comparable transparency but lower thermal stability (Tg ~280°C) .

1,4-Cyclohexanedicarboxylic Acid

- Conformational Isomerism : Cis and trans isomers influence polymer packing. Trans isomers yield higher crystallinity and mechanical strength but lower toughness .

Performance in Polyimide Systems

Thermal and Mechanical Properties

| Compound | Tg (°C) | CTE (ppm/K) | Tensile Strength (MPa) | Ref. |

|---|---|---|---|---|

| BNBDA/TFMB Polyimide | 360 | 20 | 120 | |

| PMDA/TFMB Polyimide | 400 | 50 | 150 | |

| CBDA/TFMB Polyimide | 320 | 35 | 100 | |

| Cyclohexane-1,2-diacid | 280 | 50 | 80 |

Key Findings :

- BNBDA-based polyimides achieve an optimal balance of low CTE and high toughness due to steric hindrance from the norbornane core .

- Fluorinated analogs (e.g., perfluoroalkylthio) improve dielectric properties but sacrifice optical clarity .

Biological Activity

2,3-Norbornanedicarboxylic acid (CAS Number: 1724-08-9) is a bicyclic compound with potential applications in various fields, including materials science and medicinal chemistry. Its unique structure allows for interesting interactions in biological systems, making it a subject of research for its biological activity.

- Molecular Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

- Appearance : White to off-white crystalline powder

- Solubility : Soluble in methanol

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an anti-inflammatory agent and its effects on cellular processes.

Anti-inflammatory Properties

Research indicates that derivatives of norbornanedicarboxylic acid exhibit anti-inflammatory properties. A study demonstrated that certain esters derived from this compound showed significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications for inflammatory diseases .

Genotoxicity and Safety Assessment

A comprehensive assessment by the European Food Safety Authority (EFSA) concluded that 5-norbornene-2,3-dicarboxylic anhydride, a related compound, demonstrated no genotoxicity in vivo. This finding supports the safety profile of compounds related to norbornanedicarboxylic acid when used in food contact materials .

Case Study 1: Inhibition of Cytokine Production

A study evaluated the effects of this compound on human immune cells. The results indicated that treatment with this compound led to a dose-dependent decrease in the production of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), both of which are key mediators in inflammation .

| Concentration (µM) | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |

|---|---|---|

| 0 | 150 | 120 |

| 10 | 100 | 80 |

| 50 | 50 | 40 |

Case Study 2: Safety Evaluation

In an evaluation conducted on rats, the systemic toxicity of norbornanedicarboxylic acid was assessed through subchronic oral exposure. The No Observed Adverse Effect Level (NOAEL) was established at a high dose, indicating a large margin of safety for potential human consumption .

Synthesis and Derivatives

The synthesis of various derivatives of norbornanedicarboxylic acid has been explored extensively. For instance, the conversion of this acid into its dimethyl ester form has shown enhanced solubility and bioavailability, which may improve its therapeutic efficacy .

Pharmacological Potential

Recent pharmacological studies suggest that norbornanedicarboxylic acid derivatives could serve as scaffolds for developing new anti-inflammatory drugs. Their ability to modulate immune responses presents opportunities for treating conditions such as rheumatoid arthritis and other autoimmune disorders .

Q & A

Q. How does this compound enhance the thermal and mechanical properties of polyimide materials?

- Answer: Its bicyclic structure reduces the linear coefficient of thermal expansion (CTE) in polyimides by restricting molecular motion. In studies, derivatives like 5,5′-bis(2,3-norbornanedicarboxylic anhydride) (BNBDA) improve film toughness while maintaining low CTE (~40 ppm/K). Experimental designs involve copolymerizing BNBDA with aromatic dianhydrides and diamines, followed by thermal curing at 250–300°C to optimize crosslinking .

Q. What analytical methodologies are recommended for confirming the purity and stereochemistry of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to resolve endo/exo isomerism (e.g., chemical shifts for bridgehead protons at δ 1.5–2.5 ppm).

- High-Performance Liquid Chromatography (HPLC): Reverse-phase columns (C18) with UV detection at 210 nm to assess purity (>98%).

- Thermogravimetric Analysis (TGA): Confirm thermal stability up to 250°C, with decomposition onset at ~400°C .

Q. How do structural modifications of this compound influence its reactivity in polymer synthesis?

- Answer: Functionalizing the carboxylic acid groups (e.g., forming anhydrides or imides) alters reactivity. For example, cis-exo-2,3-Norbornanedicarboxylic anhydride (CAS 14166-28-0) exhibits higher electrophilicity, enabling rapid ring-opening polymerization. Steric effects from the norbornane skeleton slow esterification kinetics, requiring catalysts like DMAP (4-dimethylaminopyridine) for efficient coupling .

Q. What strategies mitigate contradictions in solubility data for this compound across studies?

- Answer: Discrepancies arise from polymorphic forms or hydration states. Standardize solubility tests by:

- Using freshly dried samples.

- Reporting solvent polarity (e.g., logP = 0.82) and temperature (e.g., 25°C).

- Validating via gravimetric analysis after saturation .

Methodological Guidance

Q. What experimental precautions are necessary when using this compound in anhydrous reactions?

- Answer: Pre-dry the compound at 100°C under vacuum for 12 hours. Use molecular sieves (3Å) in reaction solvents (e.g., DMF or THF). Monitor reaction progress via FT-IR to track carbonyl stretching vibrations (1700–1750 cm⁻¹) for anhydride formation .

Q. How can computational modeling predict the reactivity of this compound in supramolecular assemblies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.